5-(1-Naphthyl)-5-oxovaleric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

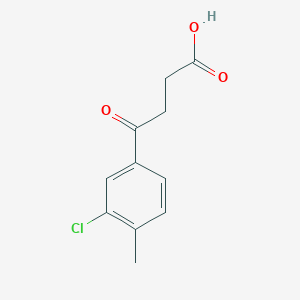

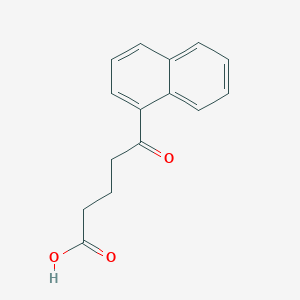

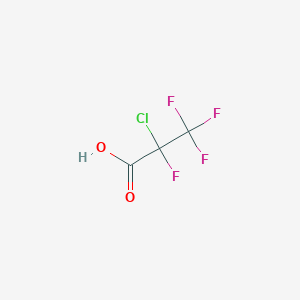

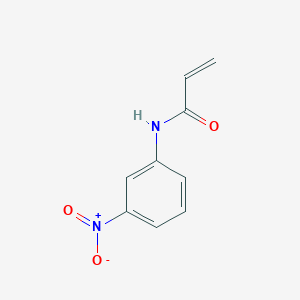

The compound “5-(1-Naphthyl)-5-oxovaleric acid” is a carboxylic acid derivative of 1-naphthol. 1-Naphthol is an organic compound that is a derivative of naphthalene. It can be produced by reducing naphthalene with sodium borohydride . The “5-oxovaleric acid” part suggests the presence of a five-carbon chain with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .

Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a naphthyl group attached to a five-carbon chain, with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .Chemical Reactions Analysis

As a carboxylic acid, “this compound” would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation . The ketone group could potentially undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis

Based on its structure, “this compound” would likely be a solid at room temperature. It would be expected to have higher solubility in organic solvents due to the presence of the naphthyl group .科学的研究の応用

1. Development in Analytical Chemistry

A study by Krämer, Marco, and Hammock (1994) focused on developing a selective enzyme-linked immunosorbent assay for 1-naphthol, which is closely related to the 5-(1-Naphthyl)-5-oxovaleric acid. This advancement is significant in analytical chemistry for detecting specific metabolites in agricultural products (Krämer, Marco, & Hammock, 1994).

2. Electropolymerization and Material Science

Pham, Mostefai, Simon, and Lacaze (1994) explored the electrooxidation of 5-amino 1-naphthol, which is structurally similar to this compound. Their research contributed to the development of polymeric films with potential applications in material science and electronics (Pham, Mostefai, Simon, & Lacaze, 1994).

3. Asymmetric Oxidative Couplings in Organic Synthesis

Barhate and Chen (2002) conducted research on catalytic asymmetric oxidative couplings of 2-naphthols using oxovanadium(IV) complexes. This research is relevant to organic synthesis and could potentially be applicable to compounds like this compound for developing enantioselective synthetic methods (Barhate & Chen, 2002).

4. Electrochemical Studies in Polymer Chemistry

Research by Cintra, Torresi, Louarn, and Torresi (2004) on poly(5-amino 1-naphthol) and its electrochemical behavior in acidic solutions highlights the relevance of electrochemical studies in polymer chemistry, which can be extended to related compounds like this compound (Cintra, Torresi, Louarn, & Torresi, 2004).

5. Histochemical Applications

Pearson and Defendi (1957) used 5-bromoindoxyl acetate, a compound structurally related to this compound, for the histochemical demonstration of esterases. This study showcases the utility of naphthol derivatives in histochemistry and diagnostic applications (Pearson & Defendi, 1957).

作用機序

Safety and Hazards

将来の方向性

The potential applications of “5-(1-Naphthyl)-5-oxovaleric acid” would depend on its physical and chemical properties, as well as the context in which it’s used. It could potentially be used in the synthesis of other compounds, or as a building block in pharmaceutical or materials science research .

特性

IUPAC Name |

5-naphthalen-1-yl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(9-4-10-15(17)18)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYQQKYLMKELC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502747 |

Source

|

| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59345-41-4 |

Source

|

| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)